molecular formula C8H9BrMg B14368726 Magnesium bromide (3-methylphenyl)methanide (1/1/1) CAS No. 90531-94-5

Magnesium bromide (3-methylphenyl)methanide (1/1/1)

Cat. No.: B14368726
CAS No.: 90531-94-5
M. Wt: 209.37 g/mol
InChI Key: GKEAPYLQCGLDDO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium bromide (3-methylphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is represented by the molecular formula C8H9BrMg and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium bromide (3-methylphenyl)methanide (1/1/1) is typically prepared through the reaction of 3-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:

3-Methylbromobenzene+MagnesiumMagnesium bromide (3-methylphenyl)methanide\text{3-Methylbromobenzene} + \text{Magnesium} \rightarrow \text{Magnesium bromide (3-methylphenyl)methanide} 3-Methylbromobenzene+Magnesium→Magnesium bromide (3-methylphenyl)methanide

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents like magnesium bromide (3-methylphenyl)methanide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The reagents are often prepared in situ and used immediately to avoid decomposition .

Chemical Reactions Analysis

Types of Reactions

Magnesium bromide (3-methylphenyl)methanide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with magnesium bromide (3-methylphenyl)methanide include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere .

Major Products

The major products formed from reactions with magnesium bromide (3-methylphenyl)methanide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

Magnesium bromide (3-methylphenyl)methanide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of magnesium bromide (3-methylphenyl)methanide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The high electron density on the carbon atom makes it a strong nucleophile, allowing it to react readily with various electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 3-Methoxyphenylmagnesium bromide
  • 4-Methylphenylmagnesium bromide

Uniqueness

Magnesium bromide (3-methylphenyl)methanide is unique due to the presence of the 3-methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules .

Properties

CAS No.

90531-94-5

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GKEAPYLQCGLDDO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.